molecular formula C12H21N3S B1352151 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 590353-07-4

5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1352151
CAS RN: 590353-07-4
M. Wt: 239.38 g/mol
InChI Key: SHDJEDZJMWZKNV-UHFFFAOYSA-N
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Description

5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CETT) is a thiol-containing triazole derivative and an important class of compounds with potential applications in biomedical research, drug discovery, and other areas. CETT is a versatile building block for the synthesis of a wide range of compounds and has been widely used in the synthesis of various compounds. In addition, CETT has been widely studied for its potential applications in drug discovery, as well as its biochemical and physiological effects.

Scientific Research Applications

5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research, including drug discovery, medicinal chemistry, biochemistry, and molecular biology. 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been used as a building block in the synthesis of various compounds, including drugs and other biologically active compounds. 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has also been used in the synthesis of compounds with potential therapeutic applications, such as inhibitors of protein-protein interactions, and compounds that can be used as probes to study the structure and function of proteins. In addition, 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been used to study the structure and function of enzymes and other proteins, as well as to study the structure and function of DNA.

Mechanism of Action

The mechanism of action of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol and the target molecule. This covalent bond is believed to be responsible for the binding of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol to the target molecule, resulting in the inhibition of the target molecule's activity. In addition, 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is believed to be involved in the regulation of the activity of certain enzymes and other proteins, as well as the regulation of the expression of certain genes.
Biochemical and Physiological Effects
5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been shown to have a number of biochemical and physiological effects. 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of certain enzymes and other proteins, as well as the expression of certain genes. In addition, 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has also been shown to have a positive effect on the immune system and to possess antioxidant activity.

Advantages and Limitations for Lab Experiments

The use of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in laboratory experiments has a number of advantages and limitations. The main advantage of using 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in laboratory experiments is that it is a versatile building block for the synthesis of a wide range of compounds. In addition, 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is relatively stable and can be used in a variety of laboratory conditions. The main limitation of using 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in laboratory experiments is that it is a relatively expensive compound and the yields of the reactions are often low.

Future Directions

There are a number of potential future directions for the use of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in scientific research. These include the development of new compounds based on 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, the use of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in drug discovery, and the use of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in the study of the structure and function of proteins and DNA. In addition, 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol could be used to develop new therapeutic agents and to study the biochemical and physiological effects of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Finally, 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol could be used in the development of new diagnostic tools and biomarkers.

Synthesis Methods

5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can be synthesized by a variety of methods, including chemical synthesis, enzymatic synthesis, and chemical-enzymatic synthesis. The chemical synthesis of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves the reaction of 2-cyclohexyl ethyl bromide with 4-ethyl-1,2,4-triazole-3-thiol in the presence of a base. The enzymatic synthesis of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves the use of a thiolase enzyme, which catalyzes the reaction of 2-cyclohexyl ethyl bromide with 4-ethyl-1,2,4-triazole-3-thiol to form 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. The chemical-enzymatic synthesis of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves the combination of the chemical and enzymatic methods, which results in higher yields and shorter reaction times.

properties

IUPAC Name

3-(2-cyclohexylethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3S/c1-2-15-11(13-14-12(15)16)9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDJEDZJMWZKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407274
Record name 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

590353-07-4
Record name 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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